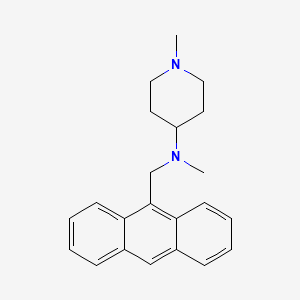![molecular formula C18H24N2O B3851277 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It is a selective antagonist of the alpha-1 subtype of the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and muscle relaxation. Ro 15-4513 has been extensively studied for its pharmacological properties and potential applications in scientific research.
作用機序
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 acts as a selective antagonist of the alpha-1 subtype of the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and muscle relaxation. By blocking the activity of this receptor subtype, 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 can modulate the effects of GABA on neuronal activity and neurotransmitter release. This can lead to changes in the excitability of neuronal circuits and the regulation of various physiological and behavioral processes.
Biochemical and physiological effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been shown to have a number of biochemical and physiological effects in various experimental models. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, suggesting that it may be useful in the treatment of drug dependence and withdrawal. 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has also been shown to impair memory and learning in animal models, suggesting that it may be useful in the study of cognitive function and dysfunction. In addition, 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, suggesting that it may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has a number of advantages and limitations for use in laboratory experiments. One advantage is its high selectivity for the alpha-1 subtype of the GABA-A receptor, which allows for more precise manipulation of this receptor subtype in experimental models. Another advantage is its relatively low toxicity and good solubility in water, which makes it easier to administer and study in vivo. However, one limitation is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in experimental models. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.
将来の方向性
There are a number of future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 and its potential applications in scientific research. One direction is the development of more potent and selective antagonists of the alpha-1 subtype of the GABA-A receptor, which could provide more precise and effective modulation of this receptor subtype in experimental models. Another direction is the investigation of the role of GABA-A receptors in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, the development of new methods for the delivery and administration of 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 could help to overcome some of the limitations of this compound and facilitate its use in a wider range of experimental models.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been used extensively in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the alpha-1 subtype of the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and muscle relaxation. 1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane 15-4513 has been used to study the effects of GABA-A receptor antagonism on memory, learning, and cognition. It has also been used to investigate the role of GABA-A receptors in the development of drug dependence and withdrawal.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-15-8-9-18(21-2)17-7-4-3-6-16(15)17/h3-4,6-9H,5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMBXYNCXMLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
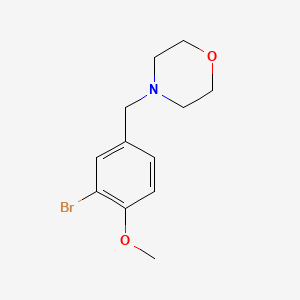
amino]ethanol](/img/structure/B3851211.png)
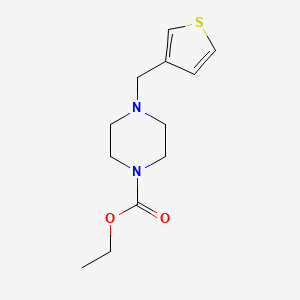
![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)
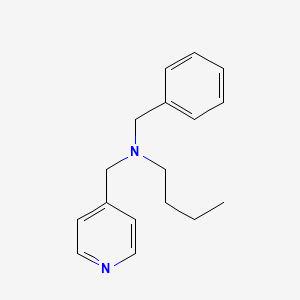
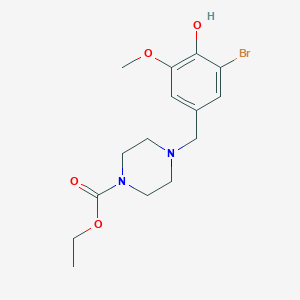
![1-[4-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3851244.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)
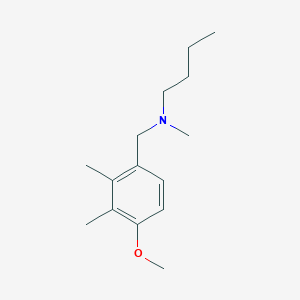
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)
